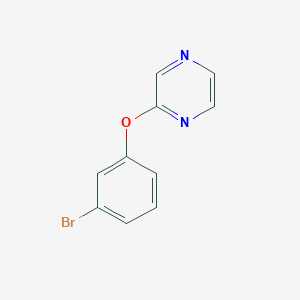

2-(3-Bromophenoxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Bromophenoxy)pyrazine is a chemical compound with the molecular formula C10H7BrN2O. It is a member of the pyrazine family, which is known for its diverse applications in various fields, including pharmaceuticals, organic materials, and natural products. The compound features a bromophenoxy group attached to a pyrazine ring, making it a valuable scaffold for drug discovery and other scientific research.

Preparation Methods

The synthesis of 2-(3-Bromophenoxy)pyrazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenol and pyrazine.

Reaction Conditions: The reaction between 3-bromophenol and pyrazine is facilitated by a base, such as potassium carbonate, in the presence of a suitable solvent like dimethylformamide (DMF).

Heating: The reaction mixture is heated to a specific temperature, usually around 100-120°C, to promote the formation of the desired product.

Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

2-(3-Bromophenoxy)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-(3-Bromophenoxy)pyrazine is in the development of anticancer agents. Pyrazine derivatives have been recognized for their ability to inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown promise as B-Raf inhibitors, which are crucial in treating neoplastic diseases such as melanoma and other cancers associated with B-Raf mutations .

Table 1: Anticancer Properties of Pyrazine Derivatives

| Compound | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| This compound | B-Raf | 10 µM | |

| PF-04217903 | c-Met | 0.005 µM | |

| Savolitinib | c-Met | 0.005 µM |

Antimycobacterial Activity

Research indicates that pyrazine derivatives, including this compound, exhibit antimycobacterial properties against Mycobacterium tuberculosis. These compounds have been evaluated for their minimum inhibitory concentrations (MIC), demonstrating effective inhibition of bacterial growth .

Table 2: Antimycobacterial Activity of Pyrazine Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 6.25 | |

| Compound A | Mycobacterium smegmatis | 7.81 |

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its brominated structure contributes to improved thermal stability and chemical resistance in polymer composites, making it suitable for applications in coatings and adhesives .

Table 3: Properties of Polymers Incorporating Pyrazine Derivatives

| Polymer Type | Additive | Thermal Stability (°C) | Chemical Resistance |

|---|---|---|---|

| Epoxy Resin | This compound | >200 | Excellent |

| Polyurethane | This compound | >180 | Good |

Case Study: Anticancer Drug Development

A study investigated the efficacy of various pyrazine derivatives, including this compound, as potential anticancer agents. The results indicated that these compounds could selectively inhibit cancer cell proliferation while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic options for cancer patients .

Case Study: Antimycobacterial Screening

In a comparative study on antimycobacterial activity, researchers synthesized multiple brominated pyrazines and tested their effectiveness against different strains of Mycobacterium species. The findings highlighted that this compound showed significant activity against resistant strains, suggesting its potential as a lead compound in tuberculosis treatment .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

2-(3-Bromophenoxy)pyrazine can be compared with other similar compounds, such as:

2-(4-Bromophenoxy)pyrazine: Similar structure but with the bromine atom in the para position.

2-(3-Chlorophenoxy)pyrazine: Similar structure but with a chlorine atom instead of bromine.

2-(3-Methylphenoxy)pyrazine: Similar structure but with a methyl group instead of bromine.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the nature and position of the substituents.

Biological Activity

2-(3-Bromophenoxy)pyrazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H7BrN2O and is classified as a pyrazine derivative. The presence of a bromophenoxy group on the pyrazine ring contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H7BrN2O |

| Molecular Weight | 251.08 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The bromophenoxy group can modulate enzyme activity and receptor interactions, potentially leading to inhibitory or stimulatory effects on specific pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain kinases involved in cancer progression, similar to other pyrazole derivatives noted for their anticancer properties .

- Receptor Modulation: It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways critical for cellular responses.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial effects against various pathogens, indicating a potential for this compound in treating infections .

- Anticancer Activity: The compound has been explored for its ability to inhibit tumor growth in vitro, particularly against specific cancer cell lines. It has shown promise in targeting pathways involved in cell proliferation and survival .

Case Studies and Research Findings

-

Anticancer Efficacy:

A study investigated the effects of various pyrazine derivatives on cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established anticancer agents, suggesting its potential as a candidate for further development . -

Inhibitory Assays:

In vitro assays demonstrated that the compound could effectively inhibit the activity of certain kinases, which are crucial for cancer cell signaling. These findings were supported by dose-response curves that indicated significant inhibitory effects at low micromolar concentrations . -

Comparative Analysis:

When compared to similar compounds such as 2-(4-Bromophenoxy)pyrazine and 2-(3-Chlorophenoxy)pyrazine, this compound showed enhanced selectivity and potency in specific assays, highlighting its unique pharmacological profile.

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

2-(3-bromophenoxy)pyrazine |

InChI |

InChI=1S/C10H7BrN2O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H |

InChI Key |

UJZGSMZDOBWAQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=NC=CN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.